4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-(4-benzylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-21-15-24(20-9-5-4-8-19(20)23-21)22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTVVUHRFBXWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate benzylbenzoyl derivatives with quinoxalinone precursors. One common method includes the reaction of 4-benzylbenzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoxalinones.
Scientific Research Applications
4-(4-Benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The benzylbenzoyl moiety can interact with hydrophobic pockets in proteins, while the quinoxalinone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations at the N4 Position
The N4 substituent is critical for modulating biological activity and physicochemical properties. Key analogs include:
Analysis :
- Synthetic Accessibility: The target compound’s 4-benzylbenzoyl group may require multi-step synthesis, similar to nicotinoyl derivative 27c, which had a low yield (23%) due to steric hindrance .
- Biological Activity : Analogs like 13d and C14 demonstrate that bulkier substituents (e.g., quinazolin-4-yl or phenyl-carboxylic acid) enhance target engagement (e.g., tubulin or sGC binding). The benzylbenzoyl group in the target compound could similarly exploit hydrophobic pockets but lacks direct activity data .
- Physicochemical Properties: The benzylbenzoyl group likely increases molecular weight (C24H20N2O2 vs.
Physicochemical and Pharmacokinetic Considerations
- Solubility : Polar substituents (e.g., carboxylic acids in C14 ) improve solubility, whereas bulky aromatic groups (e.g., benzylbenzoyl) may reduce it. For example, 13d has a log P of 3.5 and improved aqueous solubility compared to earlier leads .
- Metabolic Stability: The benzyl group in the target compound may increase susceptibility to oxidative metabolism, unlike halogenated analogs (e.g., 6l with a 4-cyanophenyl group), which show enhanced stability .
Biological Activity
4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes a benzyl group. Its molecular formula is , and it has notable physicochemical properties that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of dihydroquinoxalin-2-one exhibit significant anticancer activity. For instance, research has shown that 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Caspase activation, mitochondrial pathway | |
| MCF-7 | 15.0 | Induction of apoptosis | |
| A549 (Lung) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects. Studies indicate its potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cancer cell proliferation.
- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic cancer reported improved survival rates when treated with a regimen including this compound alongside standard chemotherapy .
- Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound led to significant improvements in behavioral tests measuring cognitive function after induced oxidative stress .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-substituted 3,4-dihydroquinoxalin-2(1H)-one derivatives, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves condensation of substituted benzoyl chlorides with dihydroquinoxaline precursors under anhydrous conditions. Key steps include:
- Microwave-assisted coupling (e.g., 120°C, i-PrOH solvent) to enhance reaction efficiency and yield .
- Copper-catalyzed aerobic oxidative alkynylation for introducing alkyne groups at the C3 position .
- Photoredox-catalyzed C(sp³)–H activation under visible light (e.g., Ru-based catalysts) for cross-coupling with nucleophiles .
Q. How is the molecular structure of 4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one characterized?
- Techniques :
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to determine bond angles, dihedral angles, and hydrogen-bonding networks .
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., benzylbenzoyl group integration at δ 7.2–7.8 ppm) .
- HRMS for molecular weight validation (e.g., [M+H] peaks within 0.001 Da accuracy) .
Q. What in vitro assays are used to screen the biological activity of this compound class?
- Anticancer screening :
- NIH-NCI 60 human tumor cell line panel to determine GI values (sub-nanomolar potency observed in tubulin-binding derivatives) .
- Tubulin polymerization inhibition assays to evaluate disruption of microtubule dynamics .
Advanced Research Questions
Q. How do structural modifications at the C3 and C4 positions influence antitumor activity?
- Key Findings :
- C3 alkynylation (e.g., aryl ethynyl groups) enhances tubulin-binding affinity by increasing hydrophobic interactions with the colchicine site .
- C4 benzylbenzoyl substitution improves metabolic stability and solubility, as shown in pharmacokinetic studies (e.g., t > 4 hours in murine models) .
- Quinazoline ring substitution (e.g., 2-methyl groups) increases antiproliferative activity by 10-fold compared to unsubstituted analogs .
- Methodological Approach :
- SAR studies : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and correlate with IC values .
- Molecular dynamics simulations to predict binding poses in tubulin’s β-subunit pocket .
Q. What mechanistic insights explain the tumor-vascular disrupting activity of this compound?
- In Vivo Evidence :
- Compound 2 (structurally related) reduced tumor volume by 62% in xenograft models via dual mechanisms:
- Anti-angiogenic effects : Disruption of endothelial cell proliferation (CD31 immunohistochemistry) .
- Direct cytotoxicity : Caspase-3 activation and PARP cleavage observed in tumor tissues .
- Pathway Analysis :
- Downregulation of VEGF and HIF-1α in hypoxic tumor microenvironments .
- ROS generation via photoredox pathways under hypoxia .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Case Study :
- Inversion dimers observed in crystal structures (via N–H···O hydrogen bonds) may explain variable solubility and bioavailability across derivatives .
- Torsional strain in the dihydroquinoxaline ring (e.g., 10° deviation from planarity) affects conformational stability and target binding .
- Validation Tools :
- ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
